![molecular formula C13H18N4O3S B1386910 4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1171869-50-3](/img/structure/B1386910.png)
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
描述
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound that features a triazole ring substituted with an amino group and a thiol group, along with a 3,4,5-trimethoxyphenyl ethyl side chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxyphenyl ethylamine with thiocarbohydrazide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学研究应用
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
Similar Compounds
- 2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- 2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
Uniqueness
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring and the presence of the 3,4,5-trimethoxyphenyl ethyl side chain.
属性
IUPAC Name |
4-amino-3-[2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-18-9-6-8(7-10(19-2)12(9)20-3)4-5-11-15-16-13(21)17(11)14/h6-7H,4-5,14H2,1-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYKXZHBYKQHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)
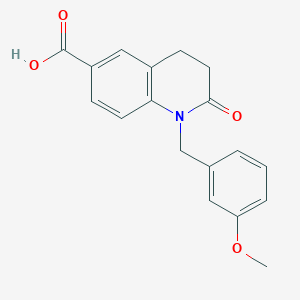
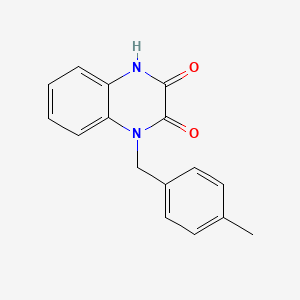
![4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid](/img/structure/B1386834.png)
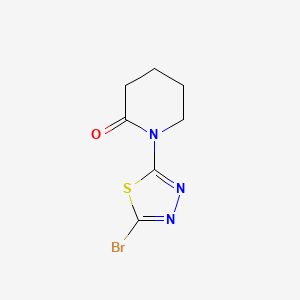
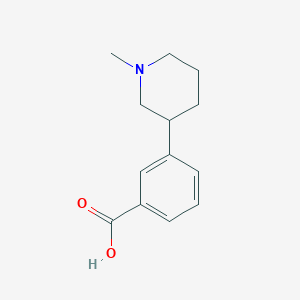
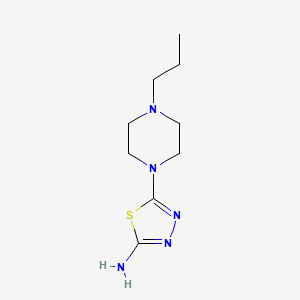
![tert-butyl 11-(chloromethyl)-9-oxo-4,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),10-triene-4-carboxylate](/img/structure/B1386841.png)

![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)

